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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediol

Cat. No.: B013532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of trans-1,2-
cyclohexanediol derivatives as chiral starting materials in the synthesis of pharmaceuticals.

The focus of this document is the multi-step synthesis of the atypical antipsychotic drug,

Lurasidone, which serves as a key example of the strategic application of cyclohexane-based

chiral building blocks in modern drug development.

Introduction to trans-1,2-Cyclohexanediol in Drug
Synthesis
trans-1,2-Cyclohexanediol and its derivatives are valuable chiral precursors in the

pharmaceutical industry.[1] The rigid cyclohexane backbone provides a well-defined

stereochemical framework, making them ideal starting points for the enantioselective synthesis

of complex molecules. While not always used directly, derivatives such as trans-1,2-

cyclohexanedicarboxylic acid are readily accessible and can be stereochemically manipulated

to introduce desired chirality into the final active pharmaceutical ingredient (API).

Case Study: Synthesis of Lurasidone
Lurasidone is a second-generation antipsychotic medication used for the treatment of

schizophrenia and bipolar depression.[2][3] Its synthesis provides an excellent case study on
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the industrial application of a chiral cyclohexane derivative. The key chiral intermediate,

((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, is prepared from racemic

trans-1,2-cyclohexanedicarboxylic acid through a sequence of resolution, reduction, and

mesylation steps.

Synthetic Workflow for the Chiral Intermediate of
Lurasidone
The following diagram outlines the key transformations from the racemic starting material to the

enantiomerically pure intermediate used in the synthesis of Lurasidone.
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Synthetic pathway to the Lurasidone intermediate.

Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key steps in the

synthesis of the chiral intermediate for Lurasidone, with quantitative data summarized for

clarity.

Step 1: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
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The separation of the desired (1R,2R)-enantiomer from the racemic mixture is a critical step.

This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as

(R)-1-phenylethylamine.

Parameter Value Reference

Starting Material
Racemic trans-1,2-

cyclohexanedicarboxylic acid
[4]

Resolving Agent (R)-1-phenylethylamine [4]

Solvent
Methanol/Isopropanol (IPA)

mixture
[4]

Yield of (1R,2R)-acid 29.4% [4]

Protocol:

A mixture of methanol and isopropanol is charged with racemic trans-1,2-

cyclohexanedicarboxylic acid.

(R)-1-phenylethylamine is added over a period of 30 minutes, and the mixture is stirred for 2-

3 hours at 30-40 °C.

The resulting solid, the crude salt of the (1R,2R)-acid, is filtered, washed, and dried.

The crude salt is purified by recrystallization from a methanol/IPA solution.

The purified salt is dissolved in dilute hydrochloric acid and extracted with ethyl acetate.

The organic layer is concentrated, and cyclohexane is added to precipitate the final product,

(1R,2R)-1,2-cyclohexanedicarboxylic acid, which is then filtered and dried.[4]

Step 2: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

The resolved dicarboxylic acid is reduced to the corresponding diol. While various reducing

agents can be used, Red-Al has been reported for this transformation.[5]
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Parameter Value Reference

Starting Material
(1R,2R)-1,2-

Cyclohexanedicarboxylic acid
[5]

Reducing Agent

Red-Al (Sodium bis(2-

methoxyethoxy)aluminum

hydride)

[5]

Product

(1R,2R)-

bis(hydroxymethyl)cyclohexan

e

[5]

Protocol: Detailed protocols for the reduction of (1R,2R)-1,2-cyclohexanedicarboxylic acid often

vary by specific laboratory and scale. A general procedure involves the slow addition of the

dicarboxylic acid to a solution of the reducing agent in an appropriate aprotic solvent, such as

THF, followed by quenching and workup to isolate the diol.

Step 3: Mesylation of (1R,2R)-bis(hydroxymethyl)cyclohexane

The final step in the synthesis of the key intermediate is the mesylation of the diol, which

converts the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution

in the Lurasidone synthesis.

Parameter Value Reference

Starting Material

(1R,2R)-

bis(hydroxymethyl)cyclohexan

e

[6]

Reagent Methanesulfonyl chloride [6]

Base Triethylamine [6]

Solvent Acetonitrile [6]

Yield 71.1% [6]

Purity Not Specified [6]
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Protocol:

(1R,2R)-bis(hydroxymethyl)cyclohexane and triethylamine are dissolved in acetonitrile and

stirred in an ice bath.[6]

Methanesulfonyl chloride is added, and the reaction is allowed to proceed to completion.[6]

The reaction mixture is then washed sequentially with water, saturated sodium bicarbonate

solution, and saturated brine.[6]

The organic solvent is removed under reduced pressure to yield the product, ((1R,2R)-

cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, as a white solid.[6]

Mechanism of Action of Lurasidone: A Signaling
Pathway Overview
Lurasidone exerts its antipsychotic and antidepressant effects through a complex interplay with

several neurotransmitter receptors. It is a potent antagonist at dopamine D2 and serotonin 5-

HT2A and 5-HT7 receptors, and a partial agonist at the serotonin 5-HT1A receptor.[2][7] This

multi-receptor binding profile contributes to its efficacy in treating both positive and negative

symptoms of schizophrenia, as well as bipolar depression, with a relatively favorable side-effect

profile.[1]

The diagram below illustrates the primary signaling targets of Lurasidone.
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Lurasidone's primary receptor targets and actions.

Conclusion
The synthesis of Lurasidone highlights the critical role of chiral building blocks derived from

trans-1,2-cyclohexanediol in the development of modern pharmaceuticals. The ability to

efficiently resolve and functionalize these intermediates allows for the stereospecific

construction of complex APIs. The detailed protocols and data presented herein provide a

valuable resource for researchers and professionals in the field of drug discovery and

development, showcasing a practical application of stereoselective synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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